N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a synthetic compound notable for its potential pharmacological applications. This compound features a unique structure that includes a difluorophenyl group and a cyclopropyl moiety attached to a thiophene ring, suggesting possible interactions with biological targets. The molecular formula of this compound is , and it has a molecular weight of 296.29 g/mol .
N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide can be classified as an organic compound, specifically within the categories of amides and aromatic compounds. Its structural components suggest it may exhibit characteristics typical of both small-molecule drugs and biologically active compounds.
The synthesis of N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide involves several steps, typically starting from readily available precursors.
The specific conditions for these reactions can vary:
The molecular structure of N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide reveals several important features:
C(c1cccs1)NC(C(Nc1ccc(cc1F)F)=O)=O
ODSMAHRMAYTMEM-UHFFFAOYSA-N
The structure includes:
The molecular geometry suggests that the compound is achiral, which could simplify its synthesis and potential applications in drug design .
N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions:
These reactions are typically studied under controlled laboratory conditions, assessing factors such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity .
The mechanism of action for N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is not fully elucidated but may involve:
Research into similar compounds suggests that structural features like the difluorophenyl group enhance binding affinity due to increased hydrophobic interactions with target proteins .
The physical and chemical properties of N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide are critical for understanding its behavior in biological systems:
These properties suggest that the compound may have favorable pharmacokinetic profiles suitable for drug development .
N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide has potential applications in various scientific fields:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0